Potassium nitrate

Vue d'ensemble

Description

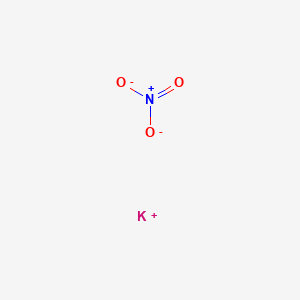

Le nitrate de potassium est un composé chimique de formule KNO₃. Il s’agit d’un sel ionique composé d’ions potassium (K⁺) et d’ions nitrate (NO₃⁻). Ce composé est naturellement présent sous forme de minéral niter (ou nitre) et est communément appelé salpêtre. Le nitrate de potassium a un goût piquant, salé et amer et est connu pour son rôle important dans diverses applications, notamment les engrais, la conservation des aliments et la pyrotechnie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le nitrate de potassium peut être synthétisé par plusieurs méthodes. Une méthode courante en laboratoire implique la réaction entre le chlorure de potassium (KCl) et l’acide nitrique (HNO₃) : [ \text{KCl} + \text{HNO}3 \rightarrow \text{KNO}_3 + \text{HCl} ] Cette réaction est généralement effectuée à une température d’environ 75 °C {_svg_3}.

Une autre méthode implique la réaction entre le chlorure de potassium et le nitrate de magnésium : [ \text{KCl} + \text{Mg(NO}3\text{)}_2 \rightarrow \text{KNO}_3 + \text{MgCl}_2 ] Cette méthode est avantageuse car elle produit du nitrate de potassium avec moins de 0,5 % de chlorures, ce qui la rend adaptée à une utilisation comme engrais respectueux de l’environnement {_svg_4}.

Méthodes de production industrielle : Industrialement, le nitrate de potassium est produit par la réaction de double déplacement entre le nitrate de sodium (NaNO₃) et le chlorure de potassium : [ \text{NaNO}3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NaCl} ] Cette méthode est largement utilisée en raison de la disponibilité des matières premières et de la simplicité du processus {_svg_5}.

Analyse Des Réactions Chimiques

Types de réactions : Le nitrate de potassium subit diverses réactions chimiques, notamment :

Oxydation : Lorsqu’il est chauffé, le nitrate de potassium se décompose pour former du nitrite de potassium (KNO₂) et de l’oxygène (O₂) : [ 2\text{KNO}3 \rightarrow 2\text{KNO}_2 + \text{O}_2 ]

Réduction : En présence d’agents réducteurs, le nitrate de potassium peut être réduit en nitrite de potassium ou même en azote gazeux (N₂).

Substitution : Le nitrate de potassium peut réagir avec d’autres sels pour former différents composés, comme la réaction avec le nitrate d’ammonium pour former du nitrate de potassium et du chlorure d’ammonium : [ \text{NH}_4\text{NO}_3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NH}_4\text{Cl} ]

Réactifs et conditions courants :

Oxydation : Des températures élevées (supérieures à 400 °C) sont généralement nécessaires à la décomposition du nitrate de potassium.

Réduction : Des agents réducteurs tels que le carbone ou le soufre peuvent être utilisés dans des conditions contrôlées.

Substitution : Les réactions sont généralement effectuées en solutions aqueuses à des températures modérées.

Principaux produits formés :

Oxydation : Nitrite de potassium et oxygène.

Réduction : Nitrite de potassium, azote gazeux et autres oxydes d’azote.

Substitution : Divers sels en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le nitrate de potassium a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Use

Potassium nitrate is primarily recognized as a high-efficiency fertilizer, supplying essential nutrients—potassium and nitrogen—to plants. Potassium plays a crucial role in water regulation, enzyme activation, and photosynthesis, while nitrogen is vital for amino acid synthesis and vegetative growth .

Case Study: Wheat Yield Improvement

A study conducted on wheat crops demonstrated that the application of this compound significantly increased grain yield and related traits. The application resulted in an increase in the number of grains per spike by 6.42 grains and improved the 1000-grain weight by 1.97 g . The chlorophyll content in flag leaves was also enhanced, indicating better plant health and productivity.

Table 1: Effects of this compound on Wheat Yield

| Trait | Control Group | KNO₃ Application |

|---|---|---|

| Grains per Spike | X grains | 6.42 grains |

| 1000-Grain Weight | Y g | 1.97 g |

| Flag Leaf Chlorophyll Content | A CCI | Increased by 2.35 CCI |

Food Preservation

Historically, this compound has been used as a food preservative, particularly in curing meats. Its ability to inhibit microbial growth while maintaining color and flavor has made it a critical component in traditional preservation methods. Although its use has declined with the advent of newer preservatives, it remains relevant in specific applications .

Pharmaceutical Applications

Tooth Sensitivity Treatment

This compound is utilized in dental products to alleviate tooth sensitivity. It works by blocking nerve transmission within the teeth, providing relief from pain associated with sensitive teeth .

Case Study: Spectrophotometric Evaluation

A study evaluated the penetration of this compound into dental enamel and dentin using spectrophotometric methods. Results indicated significant differences in penetration levels among various formulations, demonstrating the effectiveness of this compound in dental treatments .

Industrial Applications

Glass Manufacturing

In the glass industry, this compound serves as an oxidizing agent that enhances glass quality by reducing defects and improving durability .

Explosives and Pyrotechnics

This compound is a key ingredient in gunpowder and other explosives due to its oxidizing properties. It is also used in fireworks to produce vibrant colors .

Environmental Applications

This compound's role extends to environmental applications such as nutrient management in agriculture to prevent nitrate pollution in groundwater. Research has shown that managing this compound levels can mitigate adverse environmental impacts while enhancing crop yields .

Mécanisme D'action

Le nitrate de potassium exerce ses effets par plusieurs mécanismes :

Agent désensibilisant : Dans les dentifrices, le nitrate de potassium agit en bloquant la transmission des signaux de douleur de la surface de la dent aux nerfs, réduisant ainsi la sensibilité.

Source de nutriments : Dans les engrais, le nitrate de potassium fournit du potassium et de l’azote essentiels aux plantes, qui sont essentiels à divers processus physiologiques, notamment la photosynthèse et la synthèse des protéines.

Comparaison Avec Des Composés Similaires

Le nitrate de potassium est souvent comparé à d’autres sels de nitrate, tels que :

Nitrate de sodium (NaNO₃) : Semblable au nitrate de potassium, le nitrate de sodium est utilisé dans les engrais et la conservation des aliments. {_svg_6}

Nitrate d’ammonium (NH₄NO₃) : Le nitrate d’ammonium est un oxydant puissant utilisé dans les explosifs et les engrais.

Nitrate de calcium (Ca(NO₃)₂) : Le nitrate de calcium est utilisé dans les engrais et comme composant du béton.

La combinaison unique d’ions potassium et nitrate du nitrate de potassium le rend particulièrement précieux dans les applications où les deux nutriments sont nécessaires, comme dans les engrais spécialisés et certains procédés industriels .

Propriétés

Numéro CAS |

7757-79-1 |

|---|---|

Formule moléculaire |

HKNO3 |

Poids moléculaire |

102.111 g/mol |

Nom IUPAC |

potassium;nitrate |

InChI |

InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

IRPDISVJRAYFBI-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[K+] |

SMILES canonique |

[N+](=O)(O)[O-].[K] |

Point d'ébullition |

752 °F at 760 mmHg (decomposes) (USCG, 1999) 400 °C (decomp) |

Color/Form |

Colorless, rhombic or trigonal crystals White granular or crystalline powde |

Densité |

2.109 (USCG, 1999) - Denser than water; will sink 2.1 at 25 °C 2.1 g/cm³ |

melting_point |

633.2 °F (USCG, 1999) 337 °C 333-334 °C |

Key on ui other cas no. |

7757-79-1 |

Description physique |

Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers. Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals White crystalline powder or transparent prisms having a cooling, saline, pungent taste Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS] COLOURLESS-TO-WHITE CRYSTALLINE POWDER. |

Pictogrammes |

Oxidizer; Irritant |

Solubilité |

35g/100ml Sol in water, glycerol; slightly sol in alcohol Insoluble in ethanol 1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol 38.3 g/100 g water at 25 °C For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 35.7 |

Synonymes |

Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.